tert-Butyl 4-bromo-6-chloro-1H-indazole-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl 4-bromo-6-chloro-1H-indazole-1-carboxylate: is a synthetic organic compound belonging to the indazole family Indazoles are heterocyclic compounds containing a fused benzene and pyrazole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 4-bromo-6-chloro-1H-indazole-1-carboxylate typically involves the following steps:
Formation of the Indazole Core: The indazole core can be synthesized through various methods, including the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions.
Introduction of Substituents: The bromo and chloro substituents can be introduced through halogenation reactions.
tert-Butyl Protection: The tert-butyl group can be introduced through esterification reactions using tert-butyl alcohol and an appropriate acid catalyst.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include continuous flow reactors and automated systems to control temperature, pressure, and reaction time.
Analyse Chemischer Reaktionen
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, where the bromo or chloro substituents are replaced by other nucleophiles.
Oxidation and Reduction Reactions: The indazole core can participate in oxidation and reduction reactions, leading to the formation of various derivatives.
Ester Hydrolysis: The tert-butyl ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions:
Bromination: N-bromosuccinimide (NBS) in the presence of a catalyst.
Chlorination: Chlorine gas or thionyl chloride (SOCl2).
Esterification: tert-Butyl alcohol and an acid catalyst.
Major Products:
Substitution Products: Various substituted indazole derivatives depending on the nucleophile used.
Oxidation Products: Oxidized indazole derivatives.
Hydrolysis Products: Carboxylic acid derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Biology and Medicine:
Pharmaceuticals: Potential use in the development of new drugs targeting specific biological pathways.
Biological Probes: Used as a probe in biological studies to investigate cellular processes.
Industry:
Material Science:
Agrochemicals: Used in the synthesis of agrochemical compounds.
Wirkmechanismus
The mechanism of action of tert-Butyl 4-bromo-6-chloro-1H-indazole-1-carboxylate depends on its specific application. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, to modulate their activity. The presence of bromo and chloro substituents can enhance its binding affinity and specificity towards these targets .
Vergleich Mit ähnlichen Verbindungen
- tert-Butyl 6-bromo-1H-indazole-1-carboxylate .
- tert-Butyl 6-bromo-4-(difluoromethyl)-1H-indazole-1-carboxylate .
Comparison:
- Substituent Effects: The presence of different substituents (e.g., chloro, difluoromethyl) can significantly alter the chemical and biological properties of the compound .
- Reactivity: The reactivity of the compound can vary depending on the nature and position of the substituents .
- Applications: While similar compounds may share some applications, the unique combination of substituents in tert-Butyl 4-bromo-6-chloro-1H-indazole-1-carboxylate can provide distinct advantages in specific applications .
Eigenschaften
Molekularformel |
C12H12BrClN2O2 |
---|---|
Molekulargewicht |
331.59 g/mol |
IUPAC-Name |
tert-butyl 4-bromo-6-chloroindazole-1-carboxylate |
InChI |
InChI=1S/C12H12BrClN2O2/c1-12(2,3)18-11(17)16-10-5-7(14)4-9(13)8(10)6-15-16/h4-6H,1-3H3 |
InChI-Schlüssel |
OFJUNAAIXKTQOR-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)N1C2=C(C=N1)C(=CC(=C2)Cl)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.